N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2549006-68-8
VCID: VC11866430
InChI: InChI=1S/C18H21N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23)
SMILES: CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol

N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

CAS No.: 2549006-68-8

Cat. No.: VC11866430

Molecular Formula: C18H21N7

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine - 2549006-68-8

Specification

CAS No. 2549006-68-8
Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
IUPAC Name N-ethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C18H21N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23)
Standard InChI Key GONDLLBTDWCWQC-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Canonical SMILES CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3

Introduction

Structural Features

The compound's structure is composed of several key components:

  • Pyrimidine Ring: This is a fundamental part of the molecule, providing a backbone for further modifications.

  • Piperazine Moiety: Known for its versatility in interacting with biological targets, piperazine is a common feature in many pharmacologically active compounds.

  • Quinoxaline Derivative: Quinoxalines are nitrogen-embedded heterocyclic compounds with diverse pharmacological applications, including anticancer and antiviral activities.

Synthesis

The synthesis of N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps may include:

  • Nucleophilic Substitution: Reactions at the piperazine nitrogen or the pyrimidine carbon are common.

  • Condensation Reactions: These can form more complex derivatives.

  • Oxidation/Reduction Processes: These alter the functional groups present in the compound.

Potential Applications

While specific data on N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is scarce, compounds with similar structures have shown promise in:

  • Oncology: Potential anticancer activities due to the presence of quinoxaline and piperazine groups.

  • Neurology: Possible interactions with neurological targets, though detailed studies are needed.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityDistinguishing Factors
N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-aminePyrimidine, Piperazine, QuinoxalinePotential in Oncology and NeurologyAdditional methyl group on pyrimidine
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amineSimilar to above, different pyrimidine positionPotential pharmacological activitiesDifferent position of quinoxaline attachment
1-[4-(2,6-Dimethylquinoxalin)]piperazineQuinoxaline, PiperazineAnticancerDifferent substituents on quinoxaline

Research Findings and Future Directions

Given the limited specific data on N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine, future research should focus on:

  • In Vitro and In Vivo Studies: To elucidate its efficacy and mechanism of action.

  • Pharmacokinetic and Pharmacodynamic Analysis: To understand its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

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